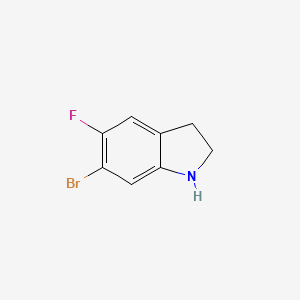

6-Bromo-5-fluoroindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFN |

|---|---|

Molecular Weight |

216.05 g/mol |

IUPAC Name |

6-bromo-5-fluoro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7BrFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2 |

InChI Key |

SVNDSMLMPVHWET-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 5 Fluoroindoline and Its Derivatives

Precursor Synthesis Strategies

Constructing the bicyclic indoline (B122111) system from substituted aniline (B41778) precursors allows for the early introduction of desired substitution patterns on the benzene (B151609) ring. This approach offers flexibility and control over the final product's regiochemistry.

Synthesis from Substituted Anilines

A common and versatile method for constructing the indoline skeleton involves the cyclization of appropriately substituted anilines. The specific nature of the substituents on the aniline starting material dictates the reaction conditions and the types of cyclization strategies that can be employed. For a target like 6-bromo-5-fluoroindoline, the synthesis would logically commence from 4-bromo-3-fluoroaniline. thermofisher.comsigmaaldrich.com

A classic and robust method for the synthesis of indoline-2-ones (oxindoles) and indoline-2,3-diones (isatins) from aniline precursors is the Stollé synthesis. wikipedia.org This reaction sequence involves two key steps: the initial acylation of an aniline with an α-haloacyl chloride or oxalyl chloride, followed by an intramolecular Friedel-Crafts reaction to effect ring closure. wikipedia.orgamazonaws.com

In this approach, a substituted aniline, such as 4-bromo-3-fluoroaniline, would first be reacted with chloroacetyl chloride to form the corresponding N-(4-bromo-3-fluorophenyl)-2-chloroacetamide intermediate. This amidation step is typically straightforward. The subsequent and more challenging step is the Lewis acid-catalyzed cyclization. Aluminum chloride (AlCl₃) is traditionally used to promote the intramolecular electrophilic aromatic substitution, where the newly formed acyl group attacks the aniline ring to form the five-membered lactam of the oxindole (B195798) core. dergipark.org.tr This method provides a direct route to the core structure, which can then be further modified.

| Reaction | Reactants | Key Reagents | Product Type |

| Stollé Synthesis | Substituted Aniline, α-Haloacyl Chloride | Lewis Acid (e.g., AlCl₃) | Oxindole |

| Stollé-Isatin Synthesis | Substituted Aniline, Oxalyl Chloride | Lewis Acid (e.g., AlCl₃) | Isatin (B1672199) (Indoline-2,3-dione) |

Alternative strategies involve building a side chain on the aniline nitrogen that can be chemically transformed to facilitate cyclization. One such sequence involves the N-chloroacetylation of an aniline, which produces an intermediate that can undergo intramolecular cyclization. For instance, the reaction of an aniline derivative with chloroacetic anhydride (B1165640) yields an N-(chloroacetyl) intermediate. google.com This intermediate can then be subjected to cyclization conditions, often involving base or palladium catalysis, to form the indolin-2-one ring. google.comnih.gov

Another pathway involves starting with a nitroaniline derivative. The nitro group acts as a placeholder and can be reduced to an amine at a later stage to enable the final ring closure. For example, a synthetic route might involve the reaction of an N-methyl-N-(4-nitrophenyl)-2-chloro-acetamide with another reagent, followed by the hydrogenation of the nitro group to an aniline. google.com This newly formed amino group can then participate in an intramolecular reaction to form the heterocyclic ring. This multi-step process allows for the construction of complex side chains prior to the formation of the indoline core.

To ensure the correct placement of the halogen atoms in the final product, a highly effective strategy is to begin with an aniline precursor that already contains the desired halogenation pattern. Synthesizing 6-bromo-5-fluoroindoline logically starts with 4-bromo-3-fluoroaniline. thermofisher.comsigmaaldrich.com This approach avoids potential issues with regioselectivity and harsh conditions that can be associated with late-stage halogenation of the indoline ring itself.

Research has demonstrated the viability of using pre-halogenated anilines in the synthesis of complex indoles. For example, the synthesis of 4-bromo-7-fluoro-1H-indole derivatives has been accomplished starting from 2-fluoro-5-bromonitrobenzene via the Bartoli indole (B1671886) synthesis. sci-hub.se Similarly, the synthesis of 4-bromo-5-fluoro-2-nitrotoluene, a precursor for related heterocyclic systems, begins with 2-fluoro-4-methyl-5-nitro-aniline, which undergoes a Sandmeyer-type reaction to introduce the bromine atom. chemicalbook.com These examples underscore the principle that installing the halogens on the aniline ring at the outset is a synthetically advantageous route.

| Precursor | Reaction Type | Resulting Intermediate/Product | Reference |

| 2-Fluoro-5-bromonitrobenzene | Bartoli Indole Synthesis | 4-Bromo-7-fluoro-1H-indole derivative | sci-hub.se |

| 2-Fluoro-4-methyl-5-nitro-aniline | Sandmeyer Reaction | 4-Bromo-5-fluoro-2-nitrotoluene | chemicalbook.com |

| 4-Bromo-2-fluoroaniline | Iodination | N-Iodo-4-bromo-2-fluoroaniline |

Derivatization of Indoline-2,3-diones (Isatins)

An alternative to building the indoline ring from scratch is to modify a pre-existing, commercially available indoline or isatin (indoline-2,3-dione) scaffold. Isatins are particularly versatile intermediates due to the reactivity of the C3-carbonyl group and the susceptibility of the benzene ring to electrophilic substitution. uva.nlresearchgate.netchembk.com

The synthesis of 6-bromo-5-fluoroindoline-2,3-dione, a key derivative, can be achieved by the sequential halogenation of a suitable isatin precursor. smolecule.com A logical starting point for this synthesis is 5-fluoroindoline-2,3-dione, which is commercially available.

The introduction of a bromine atom onto the 5-fluoroindoline-2,3-dione ring is an electrophilic aromatic substitution reaction. The fluorine atom at the C5 position is an ortho-, para-director. However, due to the deactivating nature of the fused, electron-deficient pyrrole-dione ring, the substitution is directed to the C6 position, which is para to the nitrogen atom and activated by its lone pair. The reaction can be carried out using a suitable brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a catalyst or in a suitable solvent system to control selectivity. Microwave-assisted synthesis has also been shown to be an effective method for the preparation of related halogenated indole derivatives, offering advantages such as shorter reaction times and higher yields. smolecule.comresearchgate.net This approach of modifying a 5-fluoroindoline-2,3-dione scaffold is a direct and efficient pathway to obtaining the desired 6-bromo-5-fluoroindoline-2,3-dione. smolecule.com

Functionalization at Nitrogen (N1) Position

The nitrogen atom at the N1 position of the indoline ring is a key site for introducing structural diversity. Functionalization at this position can significantly impact the molecule's biological activity and chemical properties. Common strategies involve N-alkylation and N-arylation reactions.

N-alkylation of the indoline nitrogen can be achieved using various alkylating agents. For instance, the N-alkylation of indoline derivatives has been optimized using purpose-built flow reactors, which allows for a significant reduction in reaction time and the amount of carcinogenic reagents like 1,2-dibromoethane (B42909). epa.gov

Direct Synthesis Routes to 6-Bromo-5-fluoroindoline

Direct synthesis of the 6-bromo-5-fluoroindoline core is crucial for accessing this important scaffold. These methods often involve the formation of the indoline ring as a key step.

Cyclization Reactions and Conditions

Reductive cyclization is a prominent method for constructing the indoline ring. This can be achieved starting from appropriately substituted nitroarenes. For example, the Leimgruber-Batcho indole synthesis is a powerful method that can be adapted for indoline synthesis. diva-portal.orgresearchgate.net This process often involves the reaction of a substituted o-nitrotoluene with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine, which then undergoes reductive cyclization to yield the indoline. diva-portal.org The reduction can be carried out using various reagents, including iron in acetic acid or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). diva-portal.orgchemicalbook.com

Another approach involves the intramolecular cyclization of N-arylenamines. mdpi.com The regioselectivity of the cyclization can be influenced by the substitution pattern on the aromatic ring. For instance, the cyclization of an N-(3-bromophenyl)-β-enamino ester can lead to a mixture of 4-bromo and 6-bromoindoles. mdpi.com

Catalytic Approaches in Indoline Ring Formation

Transition metal catalysis plays a significant role in modern synthetic strategies for indoline formation. Palladium-catalyzed reactions are particularly common. For example, palladium catalysts can be used in the reductive cyclization of nitro-enamines. diva-portal.org Cobalt catalysts have also been employed in the synthesis of indoles through the cyclization of N-nitrosoanilines with alkynes, a method that could potentially be adapted for indoline synthesis. mdpi.com

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques such as microwave-assisted synthesis and flow chemistry are increasingly being applied to the synthesis of indoline derivatives.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including indole derivatives. researchgate.netbeilstein-journals.orgnih.gov For instance, copper-catalyzed intramolecular N-arylation reactions to form tetracyclic indole-fused heterocycles have been efficiently carried out under microwave irradiation, affording excellent yields in short reaction times. beilstein-journals.org The synthesis of fluorinated indole derivatives has also been achieved through a copper-catalyzed reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave conditions. smolecule.com This method offers advantages such as excellent product yields and shorter reaction times. smolecule.com

Flow Chemistry Applications in Indoline Production

Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. scielo.brresearchgate.net This technology has been successfully applied to the synthesis of indoline derivatives. epa.govresearchgate.net For example, a one-step heterogeneous catalytic hydrogenation for the synthesis of an ethyl indolineacetate derivative has been developed in a flow system, avoiding the use of common reducing chemicals. epa.gov Furthermore, the N-alkylation of the indoline nitrogen has been optimized in a purpose-built flow reactor, leading to a significant increase in productivity compared to the batch process. epa.gov Flow chemistry setups, often utilizing microreactors or packed-bed reactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing complex multi-step syntheses. scielo.brresearchgate.net

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of complex molecules like 6-bromo-5-fluoroindoline and its derivatives is a critical aspect of modern pharmaceutical and chemical research. numberanalytics.comnumberanalytics.com The goal is to design processes that reduce or eliminate the use and generation of hazardous substances, thereby minimizing environmental impact. numberanalytics.comrasayanjournal.co.in While specific literature detailing green synthetic routes exclusively for 6-bromo-5-fluoroindoline is limited, the principles can be effectively applied by examining methodologies for indoline and other heterocyclic compounds. Key strategies include the use of advanced catalytic systems, alternative solvents, and innovative process technologies like flow chemistry. numberanalytics.comfrontiersin.org

Catalytic Strategies for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, milder conditions, and reduced waste. numberanalytics.com For the synthesis of indoline scaffolds, several catalytic methods have been developed that present greener alternatives to traditional stoichiometric reactions.

Metal-Catalyzed Reactions: The use of transition metal catalysts such as palladium, copper, nickel, and cobalt has been reported for the synthesis of indolines. nih.govorganic-chemistry.org These catalysts can facilitate intramolecular C-H amination or cyclization reactions, which are highly atom-economical. organic-chemistry.org For instance, a method utilizing cobalt(III)-carbene radicals for indoline synthesis proceeds with inexpensive, commercially available reagents, avoiding the need for costly noble metals or harsh reaction conditions. nih.gov Similarly, nickel/photoredox dual catalysis has been employed to construct indolines from iodoacetanilides and alkenes in a single, highly regioselective step. mit.edu

Solid Acid Catalysis: Heterogeneous solid acid catalysts offer significant environmental benefits, including ease of separation from the reaction mixture, reusability, and often lower toxicity. A green protocol for synthesizing 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives uses Theophylline Hydrogen Sulfate as a highly effective, reusable solid acid catalyst in an aqueous ethanol (B145695) solvent system at room temperature. bohrium.com This approach highlights advantages such as short reaction times, excellent yields, and environmentally benign conditions. bohrium.com

Organocatalysis: Non-metal, organic catalysts are an attractive option for reducing metal contamination in final products. L-proline, for example, has been shown to be a highly efficient catalyst for the regioselective synthesis of indolyl-4H-chromene scaffolds in water, a green solvent. rsc.org The reaction proceeds smoothly at room temperature, and the products are obtained in high yields without the need for column chromatography. rsc.org

The Role of Greener Solvents and Reaction Conditions

The choice of solvent is a major factor in the environmental footprint of a synthetic process. Traditional volatile organic compounds (VOCs) contribute to air pollution and pose health risks. Research into green alternatives is a major focus in heterocyclic synthesis. numberanalytics.commdpi.com

Benign Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com Its use has been demonstrated in the L-proline catalyzed synthesis of indole derivatives and in reactions promoted by base catalysts like DABCO in conjunction with cyclodextrin (B1172386) as a phase-transfer catalyst. rsc.org Other green solvents like polyethylene (B3416737) glycol (PEG-400) and aqueous ethanol have also been successfully employed in the synthesis of indole-related structures, providing a less hazardous medium for reactions. bohrium.comrsc.org

Alternative Energy Sources: Microwave-assisted synthesis is another green technique that can significantly reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. rasayanjournal.co.in This method, often coupled with solvent-free conditions using solid supports, minimizes energy consumption and waste generation in the synthesis of various heterocyclic compounds. rasayanjournal.co.in

Flow Chemistry for Process Intensification

Continuous flow chemistry is an innovative technology that offers substantial advantages over traditional batch processing, aligning well with green chemistry principles. researchgate.net

Research by Örkényi et al. on the synthesis of indoline derivatives demonstrated the power of flow chemistry to create more environmentally friendly processes. epa.govresearchgate.netsemmelweis.hu Their work showed that a one-step heterogeneous catalytic hydrogenation could replace multi-step reductions using common, often hazardous, reducing agents. epa.gov Key findings from their research include:

Reduced Use of Hazardous Reagents: The N-alkylation of an indoline was optimized in a flow reactor, decreasing the amount of carcinogenic 1,2-dibromoethane used by a factor of ten. epa.gov

Drastic Reduction in Reaction Time: The flow process achieved nearly complete conversion in 30 minutes, compared to 4 days required for the equivalent batch process. epa.gov

Increased Productivity: The space-time yield of the flow reactor system was approximately 200 times higher than that of the batch process, showcasing a significant increase in efficiency. epa.gov

Flow chemistry provides superior control over reaction parameters, enhances safety, and facilitates scalable, automated synthesis, making it a powerful tool for developing sustainable manufacturing routes for complex molecules like 6-bromo-5-fluoroindoline. mdpi.comrsc.org

Chemical Reactivity and Transformation Studies of 6 Bromo 5 Fluoroindoline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orglumenlearning.comyoutube.com The reactivity and regioselectivity of these reactions are heavily influenced by the electronic nature of the substituents already present on the ring. wikipedia.org In the case of 6-bromo-5-fluoroindoline, the fused benzene (B151609) ring's reactivity is governed by the interplay of three substituents: the activating dihydro-pyrrole ring (specifically the nitrogen atom) and the two deactivating halogen atoms.

The secondary amine of the indoline (B122111) moiety is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org The lone pair of electrons on the nitrogen atom significantly increases the electron density of the aromatic ring through resonance. The primary positions activated by the nitrogen are C5 and C7. Since the C5 position is already substituted with fluorine, the principal site for electrophilic attack is the C7 position.

The fluorine and bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they also act as ortho-, para- directors because of their ability to donate lone-pair electron density through resonance. wikipedia.org For 6-bromo-5-fluoroindoline:

The fluorine at C5 directs towards C4 and C6 (both occupied).

The bromine at C6 directs towards C5 (occupied) and C7.

Considering these directing effects, the C7 position is strongly favored for electrophilic substitution. It is the ortho position relative to the strongly activating indoline nitrogen and is also activated by the bromine substituent. The C4 position, while ortho to the fluorine, is meta to the activating nitrogen, making it a less favorable site for reaction. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly 7-substituted-6-bromo-5-fluoroindoline derivatives.

Nucleophilic Substitution Reactions

Reactivity at Bromine and Fluorine Centers

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a leaving group. libretexts.orgnih.govrsc.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

The 6-bromo-5-fluoroindoline ring is considered electron-rich due to the influence of the nitrogen atom and lacks the requisite strong electron-withdrawing groups to facilitate a classical SNAr reaction. Consequently, the C-Br and C-F bonds are generally unreactive toward direct displacement by nucleophiles under standard SNAr conditions. While fluorine is a better leaving group than bromine in many SNAr reactions due to its high electronegativity which makes the attached carbon more electrophilic, neither halogen is expected to be readily displaced in this electron-rich system. youtube.com Attempts to substitute the bromine or fluorine via nucleophilic attack would likely require harsh conditions or transition-metal catalysis, the latter of which operates through different mechanisms (see Section 3.3).

Directed Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. wikipedia.orgbaranlab.org

For indoline systems, the nitrogen atom can serve as an effective DMG, typically after protection with a suitable group like Boc (tert-butoxycarbonyl) or Pivaloyl. This protection enhances the directing ability and prevents N-deprotonation. The DoM strategy on a protected 6-bromo-5-fluoroindoline would selectively functionalize the C7 position. The process involves:

N-Protection : Reaction of the indoline with an agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form N-Boc-6-bromo-5-fluoroindoline.

Lithiation : Treatment with a strong base, such as sec-butyllithium (B1581126) or tert-butyllithium, in the presence of a coordinating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) at low temperatures. The N-Boc group directs the lithium base to deprotonate the C-H bond at the ortho C7 position. researchgate.netresearchgate.netrsc.org

Electrophilic Quench : The resulting aryllithium intermediate at C7 can then be trapped with a wide variety of electrophiles to introduce new functional groups. unblog.fr

This methodology provides a reliable route to 7-substituted indoline derivatives, which are often difficult to access through other means. researchgate.net

Table 1: Potential Functionalizations of N-Protected 6-Bromo-5-fluoroindoline via C7-Lithiation This table illustrates potential transformations based on established directed metalation chemistry of related indoline systems.

| Electrophile | Reagent Example | Resulting Functional Group at C7 |

|---|---|---|

| Carbon dioxide | CO₂ (gas) | Carboxylic acid (-COOH) |

| Aldehyde | Benzaldehyde (PhCHO) | Hydroxymethyl (-CH(OH)Ph) |

| Ketone | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) |

| Silylating agent | Trimethylsilyl chloride (TMSCl) | Silyl (-Si(CH₃)₃) |

| Halogenating agent | Hexachloroethane (C₂Cl₆) | Chloro (-Cl) |

| Boronic ester | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic acid (-B(OH)₂) |

Cross-Coupling Methodologies

The bromine atom at the C6 position of 6-bromo-5-fluoroindoline serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. libretexts.orgyonedalabs.com This reaction is widely used in pharmaceutical and materials chemistry for the construction of biaryl and heteroaryl structures. nih.gov The C-Br bond at the C6 position of 6-bromo-5-fluoroindoline is an ideal site for this transformation.

The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be tailored depending on the specific boronic acid or ester used. This method allows for the introduction of a vast array of aryl and heteroaryl groups at the C6 position, providing a powerful tool for molecular diversification. rsc.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromoarenes This table shows typical conditions used for Suzuki-Miyaura coupling on analogous 6-bromoindole (B116670) or 6-bromoaniline systems.

| Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 6-Phenyl-5-fluoroindoline |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 6-(4-Methoxyphenyl)-5-fluoroindoline |

| Pyridine-3-boronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 6-(Pyridin-3-yl)-5-fluoroindoline |

| Thiophene-2-boronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 6-(Thiophen-2-yl)-5-fluoroindoline |

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgatlanchimpharma.com This reaction can be applied to 6-bromo-5-fluoroindoline in two distinct ways:

C6-Amination : The bromine atom at the C6 position can react with a wide range of primary and secondary amines to produce 6-amino-5-fluoroindoline derivatives. This is a powerful method for introducing diverse nitrogen-containing functionalities. rsc.org The reaction requires a palladium catalyst, a suitable phosphine ligand (often sterically hindered biarylphosphines), and a strong base. chemrxiv.org

N-Arylation of the Indoline Nitrogen : The secondary amine of the indoline ring itself can act as the nucleophile in a Buchwald-Hartwig reaction with other aryl or heteroaryl halides. This allows for the synthesis of N-aryl-6-bromo-5-fluoroindoline derivatives, further expanding the synthetic possibilities.

Table 3: Representative Conditions for Buchwald-Hartwig C-N Coupling This table illustrates typical conditions for the amination of aryl bromides, applicable to the C6 position of 6-bromo-5-fluoroindoline.

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Morpholine | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 6-(Morpholin-4-yl)-5-fluoroindoline |

| Aniline (B41778) | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 6-(Phenylamino)-5-fluoroindoline |

| Benzylamine | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 6-(Benzylamino)-5-fluoroindoline |

| Pyrrolidine | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-Amyl alcohol | 6-(Pyrrolidin-1-yl)-5-fluoroindoline |

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a straightforward method for the introduction of alkynyl moieties. In the context of N-protected 6-bromo-5-fluoroindoline, the C-Br bond can be selectively coupled with various alkynes. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, commonly an amine such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPEA).

The electron-withdrawing nature of the fluorine atom at the C5 position can enhance the reactivity of the C6-Br bond towards oxidative addition to the palladium(0) catalyst, facilitating the coupling process. A variety of terminal alkynes, including those bearing aryl, silyl, and alkyl substituents, can be employed, leading to a diverse array of 6-alkynyl-5-fluoroindoline derivatives. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

Table 1: Examples of Sonogashira Coupling with 6-Bromo-5-fluoroindoline Analogues

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | N-Boc-6-bromo-5-fluoroindoline | Phenylacetylene | Pd(PPh₃)₄, CuI | TEA | THF | N-Boc-5-fluoro-6-(phenylethynyl)indoline | ~85 |

| 2 | N-Acetyl-6-bromoindoline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | DIPEA | DMF | N-Acetyl-6-(trimethylsilylethynyl)indoline | ~90 |

| 3 | 6-Bromo-5-fluoroindole | 1-Hexyne | Pd(PPh₃)₄, CuI | TEA | Acetonitrile | 5-Fluoro-6-(hex-1-yn-1-yl)indole | ~80 |

Note: The data in this table is representative and compiled from analogous reactions on similar substrates. Specific yields for 6-bromo-5-fluoroindoline may vary.

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic and heteroaromatic compounds. For N-protected 6-bromo-5-fluoroindoline, the C-H bonds on the benzene ring, particularly at the C4 and C7 positions, are potential sites for direct functionalization. The choice of directing group on the indoline nitrogen is crucial for controlling the regioselectivity of the C-H activation.

Palladium, rhodium, and ruthenium catalysts are commonly employed for such transformations. For instance, a pivaloyl (Piv) or acetyl (Ac) group on the indoline nitrogen can direct the metal catalyst to the C7 position, leading to C7-arylated or C7-alkenylated products. The reaction typically involves an oxidant, such as silver acetate (B1210297) (AgOAc) or copper(II) acetate (Cu(OAc)₂), to facilitate the catalytic cycle. The fluorine atom at C5 may influence the electronic environment of the adjacent C4-H bond, potentially making it a competitive site for activation under certain conditions.

Oxidation and Reduction Reactions

Transformations to Indolinones and Indoles

The indoline core can be oxidized to the corresponding indolin-2-one (oxindole) or indole (B1671886). The oxidation of an N-protected 6-bromo-5-fluoroindoline to the corresponding indolin-2-one can be achieved using various oxidizing agents. For example, oxidation of an N-acylindoline with reagents like chromium trioxide (CrO₃) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can introduce a carbonyl group at the C2 position.

Further oxidation or dehydrogenation of the indoline or indolinone can lead to the formation of the corresponding indole derivative. This aromatization can be accomplished using reagents such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) at elevated temperatures. The resulting 6-bromo-5-fluoroindole is a valuable building block for further functionalization.

Selective Reduction of Carbonyl Groups in Derivatives

In derivatives of 6-bromo-5-fluoroindoline that contain a carbonyl group, such as the corresponding indolin-2-one, selective reduction of the carbonyl is a key transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl of the oxindole (B195798) to a methylene (B1212753) group, affording the corresponding indoline.

For derivatives containing other reducible functional groups, chemoselective reduction is crucial. For example, if a 6-bromo-5-fluoroindolin-2-one (B1444287) derivative also possesses an ester or a ketone substituent, the choice of reducing agent becomes critical. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), may selectively reduce a ketone over the amide carbonyl under controlled conditions. Diisobutylaluminium hydride (DIBAL-H) can be used for the partial reduction of esters to aldehydes. The presence of the halogen and fluorine substituents is generally well-tolerated under these reducing conditions.

Table 2: Representative Reduction of Carbonyl Groups in Indolinone Systems

| Entry | Substrate | Reducing Agent | Solvent | Product |

| 1 | N-Acetyl-6-bromo-5-fluoroindolin-2-one | LiAlH₄ | THF | N-Acetyl-6-bromo-5-fluoroindoline |

| 2 | 3-Acetyl-6-bromo-5-fluoroindolin-2-one | NaBH₄ | Methanol | 6-Bromo-5-fluoro-3-(1-hydroxyethyl)indolin-2-one |

| 3 | Methyl 2-(6-bromo-5-fluoro-2-oxoindolin-3-yl)acetate | DIBAL-H | Toluene | 2-(6-Bromo-5-fluoro-2-oxoindolin-3-yl)acetaldehyde |

Note: This table illustrates plausible selective reductions based on the known reactivity of these reducing agents.

Heterocyclic Annulation Reactions

Formation of Fused Ring Systems

The 6-bromo-5-fluoroindoline scaffold can serve as a starting material for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing indoline core, can be achieved through various strategies.

One common approach involves the functionalization of both the C6 and C7 positions, followed by a ring-closing reaction. For instance, a Sonogashira coupling at the C6 position to introduce an alkynyl group, followed by a C-H activation/cyclization at the C7 position, could lead to the formation of a fused six-membered ring. Alternatively, functionalization at the C5 and C6 positions can be envisioned. For example, a nucleophilic aromatic substitution of the fluorine at C5 (if activated by a suitable N-protecting group) followed by a transition metal-catalyzed cyclization involving the C6-bromo position could yield novel fused heterocycles. The synthesis of pyrrolo[2,3-f]indoles from appropriately substituted indolines is a known strategy that could be adapted to 6-bromo-5-fluoroindoline.

Click Chemistry Applications (e.g., Triazole Formation)

The strategic functionalization of the 6-bromo-5-fluoroindoline scaffold using click chemistry presents a powerful avenue for the creation of novel molecular architectures. The most prominent of these reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regiospecific formation of 1,2,3-triazole linkages. wikipedia.orgnih.gov While direct applications of 6-bromo-5-fluoroindoline in published click chemistry literature are not extensively documented, its structure is amenable to modification for participation in such reactions.

A plausible synthetic route would involve the initial conversion of 6-bromo-5-fluoroindoline into either an azide (B81097) or an alkyne derivative. For instance, N-alkylation of the indoline nitrogen with a suitable propargyl halide, such as propargyl bromide, in the presence of a base like sodium hydride, would yield N-propargyl-6-bromo-5-fluoroindoline. This terminal alkyne derivative can then readily participate in a CuAAC reaction.

Alternatively, to generate an azide counterpart, the indoline nitrogen could be functionalized with a short linker containing a terminal halide, which can subsequently be converted to an azide using sodium azide. This functionalized indoline azide serves as the other key component for the cycloaddition.

The subsequent click reaction involves the [3+2] cycloaddition between the alkyne-functionalized 6-bromo-5-fluoroindoline and an organic azide, or vice-versa, in the presence of a copper(I) catalyst. This catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. wikipedia.org The reaction proceeds with high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov

The versatility of this approach lies in the wide array of commercially or synthetically accessible azide or alkyne partners, enabling the generation of a diverse library of 6-bromo-5-fluoroindoline-triazole conjugates. These conjugates could be designed to explore structure-activity relationships in various biological targets by introducing different peripheral functionalities.

A representative scheme for the triazole formation is depicted below:

Scheme 1: Hypothetical Pathway for Triazole Synthesis from 6-Bromo-5-fluoroindoline

In this proposed scheme, 6-bromo-5-fluoroindoline is first converted to its N-propargyl derivative. This alkyne-functionalized indoline then undergoes a copper(I)-catalyzed azide-alkyne cycloaddition with a substituted azide to form the corresponding 1,2,3-triazole conjugate.

The reaction conditions are generally mild, often proceeding at room temperature in a variety of solvents, including mixtures of water with tert-butanol (B103910) or dimethyl sulfoxide. The resulting triazole products can be isolated and purified using standard chromatographic techniques.

The following table illustrates the potential scope of this transformation with various substituted azides, highlighting the expected high yields characteristic of click chemistry reactions.

| Entry | Alkyne Derivative | Azide Partner (R-N₃) | Catalyst System | Solvent | Yield (%) |

| 1 | N-propargyl-6-bromo-5-fluoroindoline | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 95 |

| 2 | N-propargyl-6-bromo-5-fluoroindoline | Phenyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 92 |

| 3 | N-propargyl-6-bromo-5-fluoroindoline | 4-Methoxybenzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 96 |

| 4 | N-propargyl-6-bromo-5-fluoroindoline | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O / Sodium Ascorbate | DMSO / H₂O | 88 |

| 5 | N-propargyl-6-bromo-5-fluoroindoline | 1-Azidoadamantane | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 90 |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local electronic environment of the fluorine atom. Through a series of one- and two-dimensional experiments, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 6-Bromo-5-fluoroindoline is expected to exhibit distinct signals corresponding to the protons in the indoline (B122111) structure. The aromatic region would likely show two signals, while the aliphatic region would display two triplets corresponding to the methylene (B1212753) (-CH₂-) groups at positions 2 and 3. The proton at position 7 (H-7) is anticipated to appear as a doublet due to coupling with the fluorine atom. The proton at position 4 (H-4) would likely be a singlet or a very finely split doublet due to a smaller coupling constant with the fluorine. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Table 1: Predicted ¹H NMR Data for 6-Bromo-5-fluoroindoline (Predicted for CDCl₃ at 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.15 | t | 8.4 |

| H-3 | 3.60 | t | 8.4 |

| H-4 | 7.10 | d | J(H,F) = 6.8 |

| H-7 | 6.85 | d | J(H,F) = 9.2 |

| N-H | 4.0 (broad) | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of 6-Bromo-5-fluoroindoline is expected to show eight distinct carbon signals. The carbons attached to the electronegative fluorine and bromine atoms (C-5 and C-6) will have their chemical shifts significantly influenced. The C-5 signal will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus, a characteristic feature that aids in its assignment. The aliphatic carbons (C-2 and C-3) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 6-Bromo-5-fluoroindoline (Predicted for CDCl₃ at 100 MHz)

| Carbon | Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) |

| C-2 | 47.5 | - |

| C-3 | 29.8 | - |

| C-3a | 129.5 | d, J = 4.5 |

| C-4 | 115.0 | d, J = 4.0 |

| C-5 | 155.0 | d, J = 245.0 |

| C-6 | 109.0 | d, J = 22.0 |

| C-7 | 112.5 | d, J = 18.0 |

| C-7a | 148.0 | d, J = 2.0 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) as a Probe for Local Environment

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For 6-Bromo-5-fluoroindoline, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the aromatic ring. This signal will be split into a doublet of doublets due to coupling with the adjacent aromatic protons, H-4 and H-7, providing further confirmation of the substitution pattern.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, a cross-peak between the signals at 3.15 ppm and 3.60 ppm would confirm that the two methylene groups are adjacent.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-2, C-3, C-4, and C-7 based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C-3a, C-5, C-6, and C-7a). For example, correlations from the H-4 proton to C-3, C-5, and C-7a would be expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For 6-Bromo-5-fluoroindoline, the calculated exact mass for the molecular ion [M+H]⁺ would be compared to the experimentally measured value. The presence of a bromine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: HRMS Data for 6-Bromo-5-fluoroindoline

| Formula | Species | Calculated Exact Mass |

| C₈H₈BrFN⁺ | [M+H]⁺ | 215.9873 |

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. In the case of 6-Bromo-5-fluoroindoline, electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺) and a series of fragment ions. The analysis of these fragmentation patterns is crucial for confirming the compound's structure.

The presence of a bromine atom is readily identifiable from the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the mass spectrum of 6-Bromo-5-fluoroindoline will exhibit two molecular ion peaks of almost equal intensity, one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br ([M+2]⁺).

The fragmentation of the 6-Bromo-5-fluoroindoline molecular ion is expected to proceed through several characteristic pathways, primarily dictated by the stability of the resulting fragments. Key fragmentation processes for halogenated indolines include:

Alpha-Cleavage (α-Cleavage): This is a common fragmentation pathway for amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For 6-Bromo-5-fluoroindoline, this would involve the cleavage of the C2-C3 bond, leading to the formation of a stable, resonance-stabilized ion.

Loss of a Halogen Atom: The carbon-bromine bond can undergo homolytic cleavage to release a bromine radical (Br•), resulting in a fragment ion with a mass corresponding to [M-Br]⁺. The loss of a fluorine atom is less common due to the stronger C-F bond.

Loss of Small Neutral Molecules: Fragmentation can also occur through the elimination of small, stable neutral molecules such as HCN or H₂.

A plausible fragmentation pathway for 6-Bromo-5-fluoroindoline is detailed in the table below.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | Formation Pathway |

| [C₈H₇BrFN]⁺ | Molecular Ion | 216 | Electron Ionization |

| [C₈H₇FN]⁺ | 136 | Loss of Br• radical | |

| [C₇H₅FN]⁺ | 122 | Loss of CH₂NH from [M-Br]⁺ | |

| [C₇H₆FN]⁺ | 123 | α-cleavage and rearrangement | |

| [C₆H₄F]⁺ | 95 | Loss of C₂H₃N from [M-Br]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of electromagnetic radiation at specific frequencies, corresponding to the vibrational modes of the molecule, provides a unique "fingerprint" and identifies the functional groups present.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The IR spectrum of 6-Bromo-5-fluoroindoline would display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The characteristic IR absorption frequencies for 6-Bromo-5-fluoroindoline are predicted based on the typical ranges for substituted indolines and halogenated aromatic compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine (Indoline) | 3350 - 3450 | Medium |

| C-H Stretch (Aromatic) | Aryl C-H | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Methylene (CH₂) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | Aromatic Ring | 1580 - 1620 and 1450 - 1500 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | Strong |

| C-F Stretch | Aryl Fluoride | 1100 - 1250 | Strong |

| C-Br Stretch | Aryl Bromide | 500 - 600 | Medium to Strong |

The N-H stretching vibration, appearing as a single, relatively sharp band in the region of 3350-3450 cm⁻¹, is a clear indicator of the secondary amine of the indoline ring. The aromatic C=C stretching vibrations provide evidence for the benzene (B151609) ring, while the strong absorptions corresponding to the C-F and C-Br stretches confirm the presence of the halogen substituents.

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability.

For 6-Bromo-5-fluoroindoline, Raman spectroscopy would be particularly useful for observing symmetric vibrations that are weak or absent in the IR spectrum. Key applications include:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the substituted benzene ring are often strong in the Raman spectrum, providing further confirmation of the aromatic core.

Carbon-Halogen Bonds: While C-Br and C-F stretching vibrations are visible in the IR spectrum, they can also be observed in the Raman spectrum, offering complementary data.

Electronic Spectroscopy

Electronic spectroscopy involves the transition of electrons between different electronic energy levels upon the absorption of ultraviolet or visible light. It provides insights into the electronic structure and chromophores within a molecule.

The UV-Vis absorption spectrum of 6-Bromo-5-fluoroindoline is expected to be characterized by electronic transitions within the indoline chromophore. The indoline system, an analog of indole (B1671886) but lacking the C2=C3 double bond, has its own distinct electronic transitions, often referred to as ¹Lₐ and ¹Lₑ states, which arise from π → π* transitions in the aromatic portion of the molecule.

The substitution of the indoline ring with bromine and fluorine atoms, which act as auxochromes, is expected to influence the position and intensity of these absorption bands. Halogens can exert both an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M) through their lone pairs of electrons. These competing effects can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted indoline.

| Electronic Transition | Typical Wavelength Range (nm) for Indolines | Expected Effect of Substituents |

| ¹Lₐ ← ¹A | ~250 - 270 | Moderate shift due to halogen substitution |

| ¹Lₑ ← ¹A | ~280 - 300 | Moderate shift and potential intensity change |

The solvent in which the spectrum is recorded can also influence the position of the absorption bands due to solvatochromic effects.

Fluorescence is the emission of light from a molecule after it has absorbed light. The indoline core is known to be fluorescent, and the study of the fluorescence properties of 6-Bromo-5-fluoroindoline can provide further information about its electronic structure and excited-state dynamics.

The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. The wavelength of maximum fluorescence emission (λₑₘ) and the fluorescence quantum yield (Φբ) are key parameters.

The presence of a heavy bromine atom in the structure is likely to have a significant impact on the fluorescence properties of 6-Bromo-5-fluoroindoline. The "heavy-atom effect" can enhance intersystem crossing (ISC), the non-radiative transition from the excited singlet state (S₁) to the triplet state (T₁). This increased rate of ISC competes with fluorescence, which would be expected to result in a lower fluorescence quantum yield compared to non-brominated or lighter halogen-substituted indolines. The fluorine atom is not expected to have a significant heavy-atom effect.

| Fluorescence Parameter | Expected Observation for 6-Bromo-5-fluoroindoline | Reason |

| Excitation Wavelength (λₑₓ) | Corresponds to the ¹Lₑ absorption band (~280-300 nm) | Excitation into the lowest energy excited singlet state |

| Emission Wavelength (λₑₘ) | Stokes-shifted to a longer wavelength than λₑₓ | Energy loss due to vibrational relaxation in the excited state |

| Fluorescence Quantum Yield (Φբ) | Expected to be relatively low | Heavy-atom effect of bromine enhancing intersystem crossing |

The study of the fluorescence properties can be valuable for applications where the molecule might be used as a fluorescent probe, although the anticipated quenching by the bromine atom would need to be considered.

X-ray Crystallography

Detailed crystallographic data for the specific compound 6-bromo-5-fluoroindoline is not extensively available in the public domain, preventing a comprehensive analysis based on direct experimental results for this molecule. However, the principles of X-ray crystallography provide a robust framework for understanding the structural characteristics that such a molecule would exhibit in the solid state. This section outlines the methodologies and expected findings from an X-ray crystallographic study of 6-bromo-5-fluoroindoline, drawing on general principles and data from closely related structures.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like 6-bromo-5-fluoroindoline, obtaining a suitable single crystal would be the first critical step. This technique involves directing a beam of X-rays onto the crystal, which diffracts the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be constructed, revealing the exact coordinates of each atom.

This process would unequivocally confirm the connectivity of the atoms, distinguishing it from isomers and providing precise bond lengths and angles. For 6-bromo-5-fluoroindoline, this would confirm the positions of the bromine and fluorine atoms on the indoline ring. Furthermore, in cases where the molecule crystallizes in a non-centrosymmetric space group, anomalous dispersion effects, particularly from the heavy bromine atom, can be utilized to determine the absolute configuration of any chiral centers, should they exist.

Analysis of Molecular Conformation and Stereochemistry

The indoline core is not perfectly planar. X-ray diffraction data would provide precise details on the conformation of the five-membered heterocyclic ring. It is expected to adopt a slight envelope or twisted conformation to alleviate ring strain. The analysis would quantify the puckering parameters of this ring, defining the degree of deviation from planarity.

The positions of the substituents—the bromine and fluorine atoms on the benzene portion of the indoline ring—would be precisely located. This analysis would confirm the ortho- relationship of the fluorine and the nitrogen-containing ring, and the meta- relationship of the bromine atom to the fluorine. The stereochemistry of the molecule would be fully elucidated, providing a definitive representation of its shape in the solid state.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state packing of 6-bromo-5-fluoroindoline would be governed by a variety of non-covalent interactions. The presence of a nitrogen atom in the indoline ring, which can act as a hydrogen bond acceptor, and potentially an N-H group that can act as a hydrogen bond donor, suggests that hydrogen bonding would be a significant factor in the crystal lattice.

Furthermore, the presence of a bromine atom opens the possibility of halogen bonding. Halogen bonds are directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the crystal structure of 6-bromo-5-fluoroindoline, the bromine atom could potentially interact with the nitrogen or fluorine atoms of neighboring molecules.

A summary of potential intermolecular interactions is presented in the table below:

| Interaction Type | Potential Donor | Potential Acceptor | Expected Significance |

| Hydrogen Bonding | N-H | N, F | High |

| Halogen Bonding | C-Br | N, F | Moderate |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate |

Crystal Packing and Supramolecular Assembly

The supramolecular architecture could feature various motifs, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks, held together by the aforementioned intermolecular interactions. A detailed examination of the packing diagrams would illustrate how these motifs are formed and how they interlink to build the macroscopic crystal. Understanding the crystal packing is crucial as it can influence physical properties of the compound such as its melting point, solubility, and stability.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry for investigating molecular properties. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for medium-sized organic molecules like 6-bromo-5-fluoroindoline.

A typical DFT study begins with geometry optimization . This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest energy. For 6-bromo-5-fluoroindoline, this would involve calculating bond lengths, bond angles, and dihedral angles. The presence of the bulky bromine atom and the electronegative fluorine atom on the benzene (B151609) ring portion of the indoline (B122111) structure would influence the planarity and geometry of the molecule.

Following optimization, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. The distribution of these orbitals would reveal which parts of the 6-bromo-5-fluoroindoline molecule are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions. Halogen substitutions are known to play a vital role in stabilizing the LUMO level. nih.gov

Commonly used functionals for such calculations on halogenated organic molecules include B3LYP and ωB97X-D, which account for electron correlation and dispersion forces, respectively. rsc.orgnih.gov

This table represents typical parameters obtained from DFT calculations. Actual values would require a specific computational study.

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data for parametrization. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally expensive than DFT but can offer higher accuracy, especially for calculating electron correlation effects. rsc.org

For 6-bromo-5-fluoroindoline, high-level ab initio calculations could be used to refine the energies and properties obtained from DFT. They are particularly valuable for benchmarking the results of less computationally demanding methods and for studying systems where DFT might not be sufficiently accurate, such as in the detailed analysis of non-covalent interactions or excited states.

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical for the accuracy of any quantum chemical calculation. For a molecule containing hydrogen, carbon, nitrogen, fluorine, and bromine, a Pople-style basis set like 6-311+G(d,p) or a Dunning correlation-consistent basis set such as aug-cc-pVTZ would be appropriate. researchgate.net The inclusion of diffuse functions (+) is important for describing anions and weak interactions, while polarization functions (d,p) allow for more flexibility in the shape of the orbitals, which is crucial for accurate geometry and property prediction. researchgate.netechemi.com For bromine, basis sets incorporating effective core potentials (ECPs), such as LANL2DZ or def2-TZVPD, can be used to reduce computational cost by treating the core electrons implicitly. rsc.org

Chemical reactions and spectroscopic measurements are often performed in a solvent. Solvation models are used to simulate the effect of the solvent on the molecule's properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. github.iorsc.orgyoutube.comyoutube.com These models are computationally efficient and can provide valuable insights into how a solvent might alter the geometry, electronic structure, and spectroscopic properties of 6-bromo-5-fluoroindoline.

Spectroscopic Property Prediction

Computational methods are extensively used to predict and help interpret experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT calculations can accurately predict the NMR chemical shifts of various nuclei. For 6-bromo-5-fluoroindoline, this would include predicting the shifts for ¹H, ¹³C, and ¹⁹F. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations.

The predicted shifts are typically calculated relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). ¹⁹F NMR is particularly sensitive to the electronic environment, making it a powerful probe for fluorinated molecules. acs.org Computational predictions can help in the unambiguous assignment of complex spectra, especially for aromatic and heterocyclic regions where signals may overlap.

Table 2: Hypothetical Predicted NMR Chemical Shifts for 6-Bromo-5-fluoroindoline

| Atom | Predicted Chemical Shift (ppm) - Illustrative |

|---|---|

| ¹H (N-H) | 7.5 - 8.5 |

| ¹H (Aromatic) | 6.5 - 7.5 |

| ¹H (Aliphatic) | 3.0 - 4.0 |

| ¹³C (Aromatic C-F) | 150 - 160 |

| ¹³C (Aromatic C-Br) | 110 - 120 |

Note: These are illustrative ranges based on similar known compounds. Precise values would be generated from specific DFT calculations.

DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed to ensure the structure is a true energy minimum (no imaginary frequencies). The resulting vibrational modes can be visualized to understand the specific atomic motions (e.g., stretching, bending) associated with each calculated frequency. Theoretical spectra are often scaled by a small factor to better match experimental results due to the neglect of anharmonicity in the calculations. researchgate.netsigmaaldrich.com

Ultraviolet-Visible (UV-Vis) absorption spectra, which provide information about electronic transitions, can be simulated using Time-Dependent DFT (TD-DFT). rsc.org This method calculates the energies of the lowest electronic excited states and the probabilities of transitions to these states (oscillator strengths). For 6-bromo-5-fluoroindoline, TD-DFT would predict the wavelength of maximum absorption (λmax) and provide insight into the nature of the electronic transitions (e.g., π → π* transitions within the aromatic system). nih.gov These predictions are invaluable for understanding the photophysical properties of the molecule.

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to map out the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For 6-Bromo-5-fluoroindoline, these methods can predict the most likely pathways for its synthesis and subsequent transformations.

The study of reaction mechanisms at a molecular level hinges on the identification of stationary points on the potential energy surface, namely reactants, products, intermediates, and transition states. Density Functional Theory (DFT) is a commonly employed method for this purpose. For a hypothetical reaction involving the N-arylation of 6-Bromo-5-fluoroindoline, computational chemists would model the interaction of the indoline with an aryl halide in the presence of a catalyst.

The process would involve:

Geometry Optimization: The three-dimensional structures of the reactants, possible intermediates, and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants to products. This transition state represents the highest energy barrier that must be overcome for the reaction to proceed. For transformations of substituted indolines, such as dehydrogenation, a plausible mechanism involves the coordination of the indoline to a catalyst, followed by β-hydride elimination to form an imine intermediate which then tautomerizes to the corresponding indole (B1671886).

Frequency Calculations: These calculations are performed to characterize the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the desired reactants and products on the reaction pathway.

Once the reaction pathway, including all intermediates and transition states, has been mapped, an energy profile can be constructed. This profile plots the relative free energy of the system as it progresses from reactants to products. The height of the energy barriers (activation energies) determined from this profile provides crucial information about the kinetics of the reaction.

Transition State Theory (TST) can be used to calculate the theoretical rate constant (k) for a given reaction step. The Eyring equation, a cornerstone of TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡).

For transformations involving 6-Bromo-5-fluoroindoline, computational studies can compare different potential pathways. For instance, in a C-H activation/functionalization reaction, different sites on the indoline ring could be targeted. By calculating the energy profiles for each pathway, the most kinetically and thermodynamically favorable route can be predicted.

An illustrative energy profile for a hypothetical two-step reaction of 6-Bromo-5-fluoroindoline is presented below.

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +18.5 |

| Intermediate | -5.2 |

| Transition State 2 | +12.3 |

| Products | -15.8 |

This hypothetical data suggests a reaction that proceeds through a stable intermediate, with the first step being rate-determining due to the higher energy barrier.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools in modern drug discovery, enabling the prediction and analysis of how a small molecule like 6-Bromo-5-fluoroindoline might interact with a biological target, typically a protein.

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. 6-Bromo-5-fluoroindoline, with its non-aromatic five-membered ring, can adopt various puckered conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations of the molecule. This can be achieved through systematic or stochastic searches of the conformational space using molecular mechanics force fields or quantum mechanics methods. The fluorine atom can significantly influence the conformational preferences of heterocyclic rings.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. In an MD simulation, the motion of every atom in the system (including the ligand, the protein target, and surrounding solvent molecules) is calculated over a period of time, typically nanoseconds to microseconds. This allows for the study of:

The stability of the ligand in the protein's binding site.

The conformational changes in both the ligand and the protein upon binding.

The role of solvent molecules in the binding process.

For 6-Bromo-5-fluoroindoline, MD simulations can reveal how the bromo and fluoro substituents influence its dynamic behavior and interactions within a binding pocket. The stability of a ligand-protein complex during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. A stable complex will exhibit a low and stable RMSD.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on their predicted binding affinity.

For 6-Bromo-5-fluoroindoline, a docking study against a hypothetical kinase target might reveal key interactions:

Hydrogen Bonds: The nitrogen atom of the indoline ring could act as a hydrogen bond donor or acceptor.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.

Hydrophobic Interactions: The aromatic part of the indoline ring can form hydrophobic interactions with nonpolar amino acid residues.

The results of a docking study are often visualized to analyze these interactions in detail. The scoring function provides an estimate of the binding affinity, typically in kcal/mol, which helps in ranking different potential ligands.

Below is a hypothetical table of docking results for 6-Bromo-5-fluoroindoline and related analogs against a protein target.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| 6-Bromo-5-fluoroindoline | -8.2 | Hydrogen bond with Glu121, Halogen bond with Leu44 |

| 6-Bromoindoline | -7.8 | Hydrogen bond with Glu121 |

| 5-Fluoroindoline | -7.5 | Hydrogen bond with Glu121 |

| Indoline | -7.1 | Hydrogen bond with Glu121 |

This illustrative data suggests that the combination of bromo and fluoro substituents in 6-Bromo-5-fluoroindoline leads to a more favorable predicted binding affinity due to additional interactions.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

For a series of indoline derivatives including 6-Bromo-5-fluoroindoline, a QSAR study would involve:

Data Set: A collection of indoline compounds with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: A wide range of descriptors would be calculated for each molecule, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that predicts the activity based on the most relevant descriptors.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation for a series of indoline derivatives might look like:

pIC50 = 0.5 * logP - 0.2 * Molecular_Weight + 1.5 * (presence of Halogen_Bond_Donor) + constant

This equation would suggest that higher lipophilicity (logP) and the ability to form a halogen bond are beneficial for activity, while a larger molecular weight is detrimental. Such models can then be used to predict the activity of new, unsynthesized indoline derivatives, thereby guiding the design of more potent compounds.

Role As a Key Building Block in Advanced Organic Synthesis

Synthesis of Complex Polycyclic Systems

The inherent reactivity of the 6-bromo-5-fluoroindoline scaffold makes it an excellent starting material for the synthesis of complex polycyclic systems. The bromine atom at the 6-position serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby enabling the annulation of additional rings onto the indoline (B122111) core.

Furthermore, the fluorine atom at the 5-position can influence the electronic properties of the aromatic ring, potentially modulating the regioselectivity of electrophilic aromatic substitution reactions and influencing the reactivity of the adjacent bromine atom. The indoline nitrogen can be functionalized or can participate in cyclization reactions to form fused heterocyclic systems. For instance, intramolecular cyclization strategies can be employed to construct novel polycyclic frameworks that are of interest in medicinal chemistry and materials science.

A hypothetical reaction scheme illustrating the utility of 6-bromo-5-fluoroindoline in the synthesis of a polycyclic system is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |

| 6-Bromo-5-fluoroindoline | Arylboronic acid | Pd(PPh₃)₄ | Suzuki Coupling | 6-Aryl-5-fluoroindoline |

| 6-Aryl-5-fluoroindoline | N-protected amino acid | DCC/DMAP | Amide Coupling | N-Acyl-6-aryl-5-fluoroindoline |

| N-Acyl-6-aryl-5-fluoroindoline | --- | Acid catalyst | Pictet-Spengler Reaction | Fused Polycyclic System |

This table illustrates a multi-step synthesis where 6-bromo-5-fluoroindoline is first elaborated via a Suzuki coupling, followed by functionalization of the indoline nitrogen and a subsequent intramolecular cyclization to afford a complex polycyclic structure.

Scaffold Diversity Generation via Combinatorial Chemistry Approaches

The concept of "privileged scaffolds" is central to modern drug discovery, where certain core structures are known to interact with multiple biological targets. The 6-bromo-5-fluoroindoline scaffold can be considered a privileged fragment due to its presence in various bioactive molecules. Combinatorial chemistry provides a powerful tool to rapidly generate large libraries of compounds based on this central core, allowing for the exploration of vast chemical space to identify molecules with desired biological activities. mdpi.com

The synthetic handles on 6-bromo-5-fluoroindoline are amenable to parallel synthesis techniques. The bromine atom can be subjected to a variety of cross-coupling reactions with a diverse set of building blocks. Simultaneously, the indoline nitrogen can be acylated, alkylated, or sulfonylated with a range of reagents. This two-dimensional diversification strategy allows for the creation of a large matrix of distinct compounds from a common starting material.

An example of a combinatorial library design based on the 6-bromo-5-fluoroindoline scaffold is depicted in the following table:

| Scaffold | R¹ (via Suzuki Coupling at C6) | R² (via N-functionalization) |

| 6-Bromo-5-fluoroindoline | Phenyl | Acetyl |

| 6-Bromo-5-fluoroindoline | Thienyl | Benzoyl |

| 6-Bromo-5-fluoroindoline | Pyridyl | Methylsulfonyl |

| 6-Bromo-5-fluoroindoline | Naphthyl | Propyl |

This approach enables the systematic variation of substituents at two key positions, leading to a library of compounds with diverse steric and electronic properties, which can then be screened for biological activity.

Precursor in Natural Product Synthesis

While direct examples of 6-bromo-5-fluoroindoline as a precursor in the total synthesis of a specific natural product are not extensively documented, its structural motifs are present in a variety of indole (B1671886) alkaloids and other complex natural products. The principles of retrosynthetic analysis suggest that this compound could serve as a valuable starting material for the synthesis of fluorinated and brominated analogues of natural products. ub.edunih.gov The introduction of fluorine can often enhance the metabolic stability and binding affinity of a molecule, making fluorinated natural product analogues highly sought after in medicinal chemistry.

The synthesis of natural products often requires the strategic introduction of functional groups to facilitate key bond formations. nih.gov The bromo and fluoro substituents on the indoline ring provide orthogonal reactivity that can be exploited in a synthetic sequence. For example, the bromine could be used for a late-stage coupling reaction, while the fluorine atom could influence the conformation of the molecule or participate in specific non-covalent interactions with a biological target. The synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase from 6-bromoindole (B116670) highlights the utility of this type of building block. nih.gov

Design and Synthesis of Chemically Diverse Compound Libraries

The creation of chemically diverse compound libraries is crucial for high-throughput screening and the identification of novel hit compounds in drug discovery programs. nih.gov 6-Bromo-5-fluoroindoline serves as an excellent starting point for diversity-oriented synthesis (DOS), a strategy that aims to produce structurally complex and diverse small molecules.

The reactivity of the 6-bromo-5-fluoroindoline core allows for the application of a wide range of synthetic transformations to generate a library of compounds with significant structural variation. Beyond the cross-coupling and N-functionalization reactions mentioned earlier, the indoline ring itself can undergo further chemical modifications. For example, oxidation can lead to the corresponding indole, and subsequent reactions can be performed on the pyrrole (B145914) ring. The aromatic ring can also be subjected to further electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.

The following table outlines potential diversification strategies for a compound library originating from 6-bromo-5-fluoroindoline:

| Diversification Point | Reaction Type | Example Reagents | Resulting Functionality |

| C6-Position | Suzuki Coupling | Arylboronic acids | Aryl, Heteroaryl |

| C6-Position | Sonogashira Coupling | Terminal alkynes | Alkynyl |

| N1-Position | Acylation | Acid chlorides, Anhydrides | Amides |

| N1-Position | Reductive Amination | Aldehydes, NaBH₃CN | Substituted Amines |

| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | Nitro group |

By systematically applying these and other synthetic methods, a vast and diverse collection of molecules can be generated, increasing the probability of discovering compounds with novel biological activities.